3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that features a furan ring fused to an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the Paal-Knorr synthesis.
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridines with α-halo ketones.
Coupling of the Furan and Imidazo[1,2-a]pyrazine Units: The final step involves coupling the furan ring with the imidazo[1,2-a]pyrazine core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under suitable conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced forms of the imidazo[1,2-a]pyrazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest.
Chemical Biology: It is used in studies involving bioluminescence and other biochemical assays.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for various biological activities.
Pyrrolopyrazines: These compounds also contain a pyrazine ring and exhibit a range of biological activities.
Uniqueness
3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for drug discovery and other research applications.
Properties
CAS No. |
825630-40-8 |
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Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H10N4O/c1-12-10-11-14-6-9(8-2-5-16-7-8)15(11)4-3-13-10/h2-7H,1H3,(H,12,13) |
InChI Key |
IOZKOEJGFXHVBN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=COC=C3 |
Origin of Product |
United States |
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